molecular formula C17H22F4N2O4 B5268760 4-[(E)-3-(diethylamino)prop-1-enyl]-2,3,5,6-tetrafluoro-N,N-dimethylaniline;oxalic acid

4-[(E)-3-(diethylamino)prop-1-enyl]-2,3,5,6-tetrafluoro-N,N-dimethylaniline;oxalic acid

Cat. No.: B5268760
M. Wt: 394.4 g/mol
InChI Key: KKGDHCGJHASPNV-USRGLUTNSA-N
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Description

4-[(E)-3-(diethylamino)prop-1-enyl]-2,3,5,6-tetrafluoro-N,N-dimethylaniline;oxalic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a tetrafluorinated aniline core and a diethylamino prop-1-enyl side chain. The presence of oxalic acid further enhances its chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-(diethylamino)prop-1-enyl]-2,3,5,6-tetrafluoro-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of the tetrafluorinated aniline derivative. This is followed by the introduction of the diethylamino prop-1-enyl group through a series of reactions, including alkylation and condensation reactions. The final step involves the addition of oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to facilitate the reactions. Purification techniques such as recrystallization and chromatography are commonly used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-(diethylamino)prop-1-enyl]-2,3,5,6-tetrafluoro-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The fluorine atoms in the aniline ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-[(E)-3-(diethylamino)prop-1-enyl]-2,3,5,6-tetrafluoro-N,N-dimethylaniline has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(E)-3-(diethylamino)prop-1-enyl]-2,3,5,6-tetrafluoro-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-3-(diethylamino)prop-1-enyl]-2,3,5,6-tetrafluoroaniline
  • 4-[(E)-3-(diethylamino)prop-1-enyl]-2,3,5,6-tetrafluoro-N,N-dimethylaniline

Uniqueness

The presence of the tetrafluorinated aniline core and the diethylamino prop-1-enyl side chain distinguishes 4-[(E)-3-(diethylamino)prop-1-enyl]-2,3,5,6-tetrafluoro-N,N-dimethylaniline from other similar compounds. These structural features confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(E)-3-(diethylamino)prop-1-enyl]-2,3,5,6-tetrafluoro-N,N-dimethylaniline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F4N2.C2H2O4/c1-5-21(6-2)9-7-8-10-11(16)13(18)15(20(3)4)14(19)12(10)17;3-1(4)2(5)6/h7-8H,5-6,9H2,1-4H3;(H,3,4)(H,5,6)/b8-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGDHCGJHASPNV-USRGLUTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC=CC1=C(C(=C(C(=C1F)F)N(C)C)F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C/C=C/C1=C(C(=C(C(=C1F)F)N(C)C)F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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